7-tert-Butyloxepan-2-one
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Overview
Description
7-tert-Butyloxepan-2-one: is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . It is also known by its systematic name 7-(1,1-Dimethylethyl)-2-oxepanone . This compound is characterized by its oxepanone ring structure, which is a seven-membered ring containing an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl alcohol with 6-hydroxyhexanoic acid in the presence of an acid catalyst to form the oxepanone ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-tert-Butyloxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as or .
Reduction: Reduction reactions can convert the oxepanone ring to a more saturated form using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated oxepane derivatives.
Substitution: Various substituted oxepanones depending on the nucleophile used.
Scientific Research Applications
7-tert-Butyloxepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxepanone derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-tert-Butyloxepan-2-one involves its interaction with specific molecular targets and pathways. The oxepanone ring structure allows it to participate in various biochemical reactions, potentially acting as an inhibitor or activator of enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 6-tert-Butyloxepan-2-one
- 5-tert-Butyloxepan-2-one
- 4-tert-Butyloxepan-2-one
Comparison: 7-tert-Butyloxepan-2-one is unique due to its specific ring size and the position of the tert-butyl group. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its analogs with different ring sizes or substituent positions, this compound may exhibit distinct chemical and physical properties, making it suitable for specific applications .
Properties
CAS No. |
57512-44-4 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
7-tert-butyloxepan-2-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)8-6-4-5-7-9(11)12-8/h8H,4-7H2,1-3H3 |
InChI Key |
GFKHGDDHRNDUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC(=O)O1 |
Origin of Product |
United States |
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